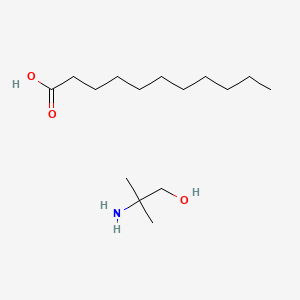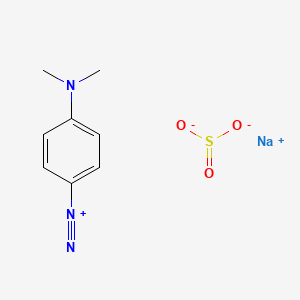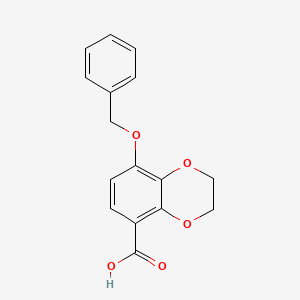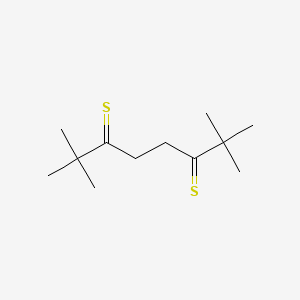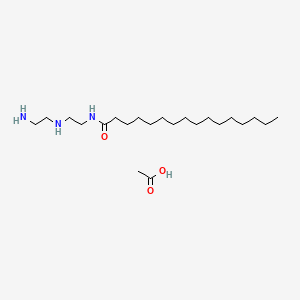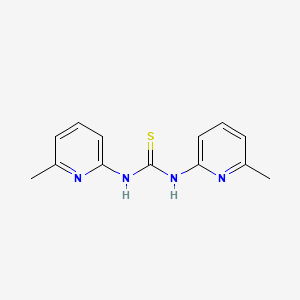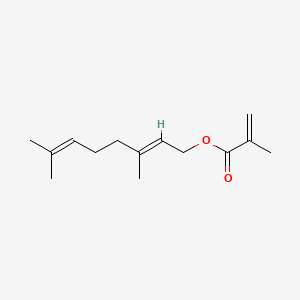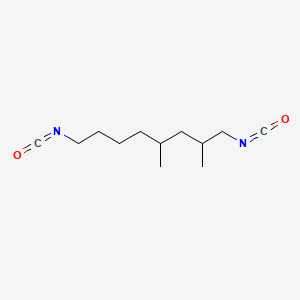
2,4-Dimethyloctane-1,8-diyl diisocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyloctane-1,8-diyl diisocyanate is a chemical compound with the molecular formula C12H20N2O2. It is also known by its IUPAC name, 1,8-diisocyanato-2,4-dimethyloctane . This compound is part of the diisocyanate family, which are widely used in the production of polyurethanes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyloctane-1,8-diyl diisocyanate typically involves the reaction of 2,4-dimethyloctane-1,8-diol with phosgene or other isocyanate-forming reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pressure, and reactant concentrations to optimize the production efficiency and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyloctane-1,8-diyl diisocyanate primarily undergoes addition reactions with compounds containing active hydrogen atoms, such as alcohols, amines, and water. These reactions result in the formation of urethanes, ureas, and polyureas, respectively.
Common Reagents and Conditions
Alcohols: React with this compound to form urethanes under mild conditions.
Amines: React to form ureas, often requiring catalysts to enhance the reaction rate.
Water: Reacts to form polyureas, typically under ambient conditions.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyureas: Formed from the reaction with water.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyloctane-1,8-diyl diisocyanate has several applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of coatings, adhesives, and foams.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyloctane-1,8-diyl diisocyanate involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the isocyanate groups, which readily react with compounds containing active hydrogen atoms. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylene diisocyanate (HDI): Another diisocyanate used in polyurethane production.
Toluene diisocyanate (TDI): Widely used in the manufacture of flexible foams.
Methylenediphenyl diisocyanate (MDI): Commonly used in the production of rigid foams and coatings.
Uniqueness
2,4-Dimethyloctane-1,8-diyl diisocyanate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched alkyl chain provides different reactivity and solubility characteristics compared to linear diisocyanates like HDI .
Eigenschaften
CAS-Nummer |
68882-56-4 |
|---|---|
Molekularformel |
C12H20N2O2 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
1,8-diisocyanato-2,4-dimethyloctane |
InChI |
InChI=1S/C12H20N2O2/c1-11(5-3-4-6-13-9-15)7-12(2)8-14-10-16/h11-12H,3-8H2,1-2H3 |
InChI-Schlüssel |
ULJDCHKHOJHGBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCN=C=O)CC(C)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


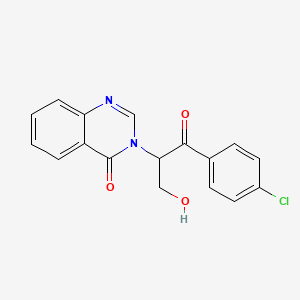
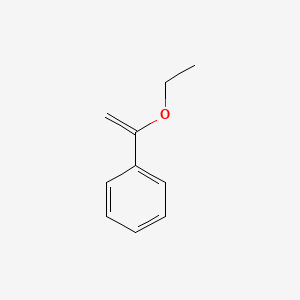
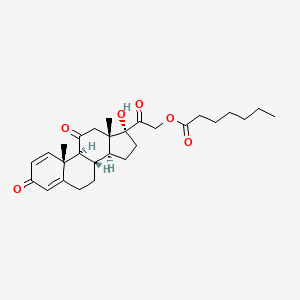
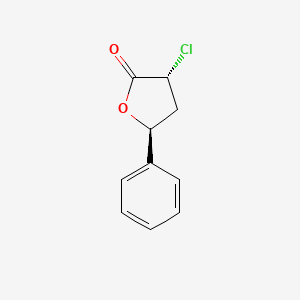
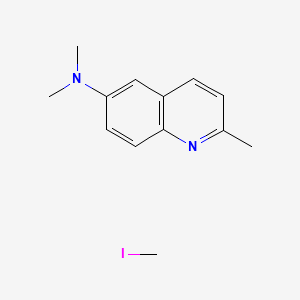
![N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine](/img/structure/B15178052.png)
